molecular formula C18H15NO3S B2987433 (2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile CAS No. 140138-86-9

(2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile

Cat. No.: B2987433
CAS No.: 140138-86-9
M. Wt: 325.38
InChI Key: ZGPQETDNYPENIC-LTIZGNAXSA-N
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Description

(2E,4E)-2-(Benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile (CAS: 140138-86-9) is a conjugated dienenitrile derivative featuring a benzenesulfonyl group at the C2 position and a 4-methoxyphenyl substituent at the C5 position. Key functional groups include:

  • Benzenesulfonyl group: A strong electron-withdrawing group (EWG) that enhances stability and influences intermolecular interactions.
  • 4-Methoxyphenyl group: An electron-donating group (EDG) that modulates electronic density across the conjugated system.

Safety data () highlight precautions for handling, including avoiding inhalation, skin contact, and environmental release, with recommended personal protective equipment (PPE) such as gloves and eye protection .

Properties

IUPAC Name

(2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-22-16-12-10-15(11-13-16)6-5-9-18(14-19)23(20,21)17-7-3-2-4-8-17/h2-13H,1H3/b6-5+,18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPQETDNYPENIC-LTIZGNAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, with the CAS number 140138-86-9, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₁₅N₁O₃S
  • Molecular Weight : 325.38 g/mol
  • Structure : The compound features a penta-diene core with a benzenesulfonyl group and a methoxyphenyl substituent, which may influence its biological interactions.

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the role of sulfonamide derivatives in inhibiting carbonic anhydrase (CA), an important enzyme implicated in various physiological processes. The compound's structural analogs have shown significant inhibitory effects against several isoforms of human carbonic anhydrase (hCA), including:

  • hCA I : Inhibition constants (KIs) ranging from 57.8 to 740.2 nM.
  • hCA II : KIs between 6.4 and 14.2 nM.
  • hCA IX : KIs from 7.1 to 93.6 nM.
  • hCA XII : KIs ranging from 3.1 to 20.2 nM.

These findings suggest that the compound may also exhibit similar inhibitory properties due to its structural characteristics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the sulfonamide moiety and the diene structure can enhance inhibitory potency against CA isoforms. For instance:

  • Substituent Variations : The presence of different substituents on the phenyl rings affects binding affinity and selectivity towards specific CA isoforms.
  • Docking Studies : Molecular docking simulations have been employed to predict binding modes and affinities, providing insights into how structural changes impact biological activity .

Case Study 1: Antitumor Activity

A study investigating the antitumor potential of related compounds demonstrated that certain benzenesulfonamide derivatives exhibited cytotoxic effects against various cancer cell lines. These compounds induced apoptosis and inhibited tumor growth in xenograft models, suggesting that (2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile could have similar effects due to its structural similarity .

Case Study 2: Anti-inflammatory Effects

Research on related sulfonamide compounds has indicated anti-inflammatory properties through inhibition of COX enzymes. Given the structural parallels, it is plausible that (2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile may also exhibit such effects, warranting further investigation into its potential therapeutic applications in inflammatory diseases .

Data Summary Table

Biological ActivityTarget Enzyme/PathwayInhibition Constant (KI)Reference
Carbonic Anhydrase IhCA I57.8 - 740.2 nM
Carbonic Anhydrase IIhCA II6.4 - 14.2 nM
Carbonic Anhydrase IXhCA IX7.1 - 93.6 nM
Carbonic Anhydrase XIIhCA XII3.1 - 20.2 nM
Antitumor ActivityVarious Cancer LinesCytotoxic Effects
Anti-inflammatory EffectsCOX EnzymesPotential Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile with analogs reported in the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (C2/C5) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound C₁₈H₁₄N₂O₃S 346.38 Benzenesulfonyl / 4-Methoxyphenyl Not reported Not reported Sulfonyl, Nitrile, Methoxy
(2Z,4E)-2-(4-Bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile C₁₇H₁₂BrNO₂S 374.26 4-Bromobenzenesulfonyl / Phenyl Not reported Not reported Bromine, Sulfonyl, Nitrile
Se-Phenyl (2E,4E)-5-(4-Methoxyphenyl)penta-2,4-dieneselenoate (6c) C₁₈H₁₆O₂Se 367.27 Selenoester / 4-Methoxyphenyl 123–125 85 Selenoester, Methoxy
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide (5b) C₁₆H₁₃N₃O₃S 327.35 Amide / Benzo[d][1,3]dioxol-5-yl Not reported 92.7 Amide, Dioxole
(2E,4E)-5-(4-Nitrophenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-one (3j) C₁₅H₁₁NO₃S 285.32 Ketone / 4-Nitrophenyl Not reported Not reported Ketone, Nitro

Key Observations :

  • Electronic Effects: The target compound’s benzenesulfonyl group (EWG) and 4-methoxyphenyl (EDG) create a push-pull electronic system, enhancing polarity compared to selenoesters (6c) or amides (5b) .
  • Thermal Stability: Selenoester 6c has a moderate melting point (123–125°C), while nitro-containing chalcones (3j) likely exhibit higher thermal stability due to strong EWGs .
  • Synthetic Efficiency: Amide derivatives (e.g., 5b) achieve high yields (>90%), suggesting efficient coupling reactions, whereas selenoesters require careful handling due to selenium’s toxicity .
Spectroscopic and Reactivity Comparisons
  • IR Spectroscopy: The nitrile group in the target compound is expected to show a sharp absorption near 2216 cm⁻¹, consistent with analogous nitriles (e.g., : 2216 cm⁻¹ for C≡N) . Sulfonyl S=O stretches typically appear at 1150–1350 cm⁻¹, distinct from selenoesters (C=Se at ~650 cm⁻¹) .
  • NMR Data :
    • The 4-methoxyphenyl group’s methoxy protons resonate near δ 3.8–4.0 ppm (¹H NMR), similar to methoxy substituents in .
    • Conjugated diene protons (C2–C5) are expected as doublets in the δ 6.5–7.5 ppm range, as seen in chalcone derivatives () .
  • Reactivity: The sulfonyl group may undergo nucleophilic substitution, contrasting with selenoesters (6c), which participate in radical reactions . The nitrile group could be hydrolyzed to carboxylic acids under basic conditions, a pathway observed in tetrazole derivatives () .

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

ParameterOptimal Conditions ()Impact on Yield
CatalystPd(OAc)₂ (0.5–1 mol%)>85% yield
SolventDMF or THFPolarity-dependent
Temperature80–100°CAvoids decomposition

Q. Table 2. Computational Models for Electronic Properties

Model ()ApplicationError Margin
Colle-Salvetti DFTElectron density mapping±2%
B3LYP/6-31G(d)HOMO-LUMO gap prediction±0.1 eV

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